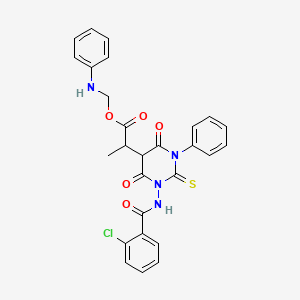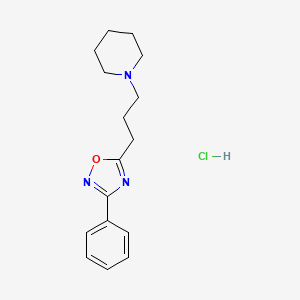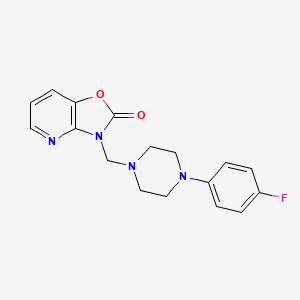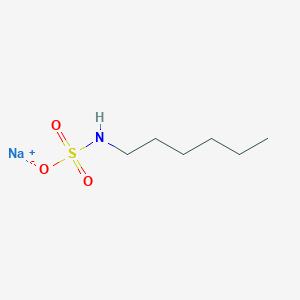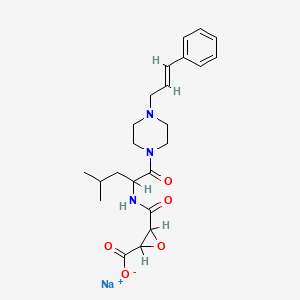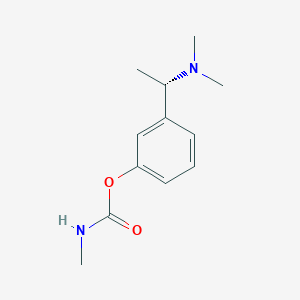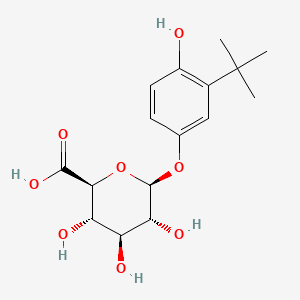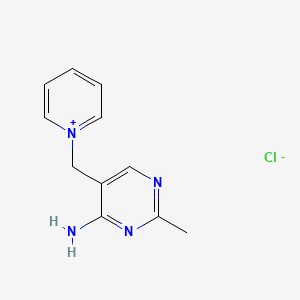
Pyridinium, 1-((4-amino-2-methyl-5-pyrimidinyl)methyl)-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridinium, 1-((4-amino-2-methyl-5-pyrimidinyl)methyl)-, chloride is a chemical compound with a complex structure that includes both pyridinium and pyrimidinyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-((4-amino-2-methyl-5-pyrimidinyl)methyl)-, chloride typically involves the reaction of 4-amino-2-methyl-5-pyrimidinemethanol with pyridine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.
化学反应分析
Types of Reactions
Pyridinium, 1-((4-amino-2-methyl-5-pyrimidinyl)methyl)-, chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles such as halides, hydroxides, and amines under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium derivatives, while reduction may produce pyrimidinyl derivatives.
科学研究应用
Pyridinium, 1-((4-amino-2-methyl-5-pyrimidinyl)methyl)-, chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in cellular processes and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of Pyridinium, 1-((4-amino-2-methyl-5-pyrimidinyl)methyl)-, chloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The molecular targets and pathways involved include enzymes, receptors, and signaling molecules that regulate various cellular processes.
相似化合物的比较
Similar Compounds
Thiamine (Vitamin B1): Shares structural similarities with Pyridinium, 1-((4-amino-2-methyl-5-pyrimidinyl)methyl)-, chloride, particularly in the pyrimidinyl group.
Pyridoxine (Vitamin B6): Contains a pyridine ring similar to the pyridinium group in the compound.
Nicotinamide (Vitamin B3): Also features a pyridine ring and is involved in similar biochemical pathways.
Uniqueness
This compound is unique due to its specific combination of pyridinium and pyrimidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
30413-67-3 |
|---|---|
分子式 |
C11H13ClN4 |
分子量 |
236.70 g/mol |
IUPAC 名称 |
2-methyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidin-4-amine;chloride |
InChI |
InChI=1S/C11H13N4.ClH/c1-9-13-7-10(11(12)14-9)8-15-5-3-2-4-6-15;/h2-7H,8H2,1H3,(H2,12,13,14);1H/q+1;/p-1 |
InChI 键 |
NDLUAJDGLDYARA-UHFFFAOYSA-M |
规范 SMILES |
CC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


